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Compound of Interest

Compound Name: 1,1,1-Trifluorotrimethylamine
CAS No.: 677-41-8
Cat. No.: B3193043

Get Quote

. J

Spectroscopic Identification of N-
(Fluoroformyl)dimethylamine (DMCF)
Executive Summary

e Compound: N-(Fluoroformyl)dimethylamine (Dimethylcarbamoyl fluoride, DMCF).

CAS Number: 431-14-1.

e Formula: C
H
FNO.

« Criticality: Highly toxic cholinesterase inhibitor; potential genotoxic impurity (PGI) in
pharmaceutical synthesis.

e Primary Detection:
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F NMR (distinctive singlet/broad peak) and GC-MS (molecular ion 91 m/z).

Chemical Context & Formation Pathways

DMCEF is structurally analogous to Dimethylcarbamoyl chloride (DMCC), a known carcinogen. It
typically arises in two scenarios:

» Nucleophilic Fluorination: Reaction of DMCC with fluoride sources (KF, HF).

o DMF Activation: Side reaction of DMF with reactive fluorinating agents (e.g., DAST, Deoxo-
Fluor, POCI

/Fluoride).
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Figure 1: Primary formation pathways of N-(fluoroformyl)dimethylamine (DMCF) in organic
synthesis.

Spectroscopic Characterization

The following data allows for the definitive identification of DMCF, distinguishing it from the
chloride analog (DMCC) and the solvent (DMF).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most robust method for direct identification in solution without derivatization.
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Analyst Note: In

F NMR, the chemical shift is highly sensitive to the reference standard. Ensure you
are referencing against CFCI

(0O ppm) or an internal standard like

-trifluorotoluene (-63 ppm).

B. Infrared (IR) Spectroscopy

The carbonyl stretch is the primary indicator, shifting to a higher frequency compared to amides
and chlorides due to the strong electronegativity of fluorine.

e C=0 Stretch:1760 — 1800 cm

(Strong)

o Comparison: DMCC (Chloride) appears at ~1730-1740 cm

. DMF (Amide) appears at ~1670-1680 cm

e C-F Stretch:1000 — 1100 cm

(Medium/Strong)

C. Mass Spectrometry (MS)[1]

» Method: GC-MS (EI Source) is preferred due to the volatility of DMCF.
e Molecular lon (M

):91 m/z
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e Fragmentation Pattern:

o m/z 91: Molecular lon [M]

[1]

o m/z72:[M-F]

(Loss of Fluorine, characteristic acylium ion Me

N-C=0
)

o m/z 44: [Me

N]

(Dimethylamine fragment)

Method Comparison: DMCF vs. Alternatives

Feature ENMR GC-MS Derivatization-HPLC
High. Direct detection ) ) S
Medium. m/z 72 High. Derivatization
of the F-C=0 bond. ) ) )
e ) fragment is common (e.g., with amine)
Specificity No interference from
) to DMCC and DMF forms stable urea,
non-fluorinated )
) N artifacts. separable by LC.
Impurities.
Medium (LOD ~10-50  High (LOD < 1 ppm).
Sensitivity ppm). Requires high Ideal for trace High (LOD < 1 ppm).
scan count. analysis.
Non-destructive.[2] Destructive. Thermal
- ] ] Stable post-
Stability Sample can be degradation possible o
o derivatization.
recovered.[3][4][5][6] in injector.
Low (long acquisition Medium (sample pre
Throughput ) (long acq High. _ ( pe prep
times). required).
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Comparison with Dimethylcarbamoyl Chloride (DMCC)

 Stability: DMCF is more hydrolytically stable than DMCC [2]. While DMCC hydrolyzes rapidly
(minutes), DMCF can persist in aqueous phases for longer periods, posing a "hidden" safety
risk in aqueous workups.

o Reactivity: Both are acylating agents, but DMCF is a "harder" electrophile.

Experimental Protocol: Identification Workflow
Step 1: Sample Preparation

o Safety: Work in a fume hood. DMCF is a potent cholinesterase inhibitor. Wear double nitrile
gloves.

e Solvent: Dissolve 10-20 mg of the sample (crude reaction mixture or isolated impurity) in 0.6
mL of CDCI

or CD
CN. Avoid protic solvents (MeOH, H

O) to prevent hydrolysis during analysis.
Step 2: F NMR Acquisition
e Pulse Sequence: Standard proton-decoupled

F experiment (e.qg., zgfdec on Bruker).

o Sweep Width: +200 to -200 ppm.
e Scans: Minimum 64 scans for major components; 512+ scans for trace impurities (<0.1%).

o Reference: Calibrate spectrum using an internal standard (e.g., Hexafluorobenzene at -164.9
ppm) or external CFCI

(0 ppm).

e Analysis: Look for a singlet in the -10 to -25 ppm region.
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Step 3: Confirmation (GC-MS)

e Column: DB-5ms or equivalent (30m x 0.25mm).
« Injector Temp: 200°C (Keep low to minimize thermal decomposition).
e Gradient: 40°C (hold 2 min)

250°C at 10°C/min.

e Search: Extract ion chromatogram (EIC) for m/z 91.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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